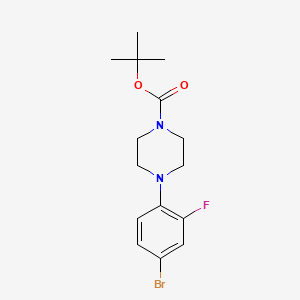

Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate

CAS No.: 1055120-85-8

Cat. No.: VC7494911

Molecular Formula: C15H20BrFN2O2

Molecular Weight: 359.239

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1055120-85-8 |

|---|---|

| Molecular Formula | C15H20BrFN2O2 |

| Molecular Weight | 359.239 |

| IUPAC Name | tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C15H20BrFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3 |

| Standard InChI Key | KNJKFWUOIJHZFK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a piperazine ring substituted at the 4-position with a 4-bromo-2-fluorophenyl group and a tert-butyl carbamate moiety at the 1-position. The piperazine core adopts a chair conformation, while the aromatic ring’s electron-withdrawing bromo and fluoro substituents influence its electronic properties . The tert-butyl group enhances steric bulk, potentially affecting solubility and reaction kinetics.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1055120-85-8 | |

| Molecular Formula | C₁₅H₂₀BrFN₂O₂ | |

| Molecular Weight | 359.23 g/mol | |

| Exact Mass | 358.06 g/mol | |

| LogP (Partition Coefficient) | Estimated 3.2 (calculated) |

Physicochemical Properties

Solubility and Stability

While experimental solubility data for this specific compound is limited, analogs such as tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethyl acetate . Stability studies suggest that the tert-butyl carbamate group hydrolyzes under strongly acidic or basic conditions, necessitating storage at 2–8°C in inert atmospheres .

Spectroscopic Characterization

-

NMR: The ¹H-NMR spectrum displays characteristic signals for the tert-butyl group (δ ~1.4 ppm) and aromatic protons (δ ~7.0–7.5 ppm) .

-

MS (Mass Spectrometry): The molecular ion peak at m/z 359.23 confirms the molecular weight, with fragmentation patterns indicative of bromine and fluorine loss .

Synthetic Pathways and Optimization

General Synthesis Strategy

The compound is typically synthesized via a multi-step sequence:

-

Buchwald-Hartwig Amination: Coupling of 4-bromo-2-fluoroaniline with a piperazine derivative under palladium catalysis .

-

Carbamate Formation: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Amination | Pd/C, H₂, Ethyl Acetate, 30°C | ~96% | |

| Boc Protection | Boc₂O, Et₃N, DCM, RT | ~85% |

Challenges and Mitigations

-

Regioselectivity: The fluorine atom’s ortho-directing effect can lead to undesired byproducts; optimized stoichiometry and catalyst loading minimize this .

-

Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures achieves >95% purity .

| Parameter | Detail | Source |

|---|---|---|

| Storage Temperature | 2–8°C (protected from light) | |

| Hazard Statements | H315, H319, H335 | |

| Precautionary Measures | Use PPE, avoid inhalation |

Emergency Procedures

-

Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .

-

Skin Contact: Wash with soap and water; remove contaminated clothing .

Applications in Pharmaceutical Research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume